![molecular formula C16H25NO2 B5092451 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine](/img/structure/B5092451.png)
4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine, also known as DMMDA-2, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s and has since been studied for its potential applications in scientific research. DMMDA-2 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception, which may explain the hallucinogenic properties of 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine.
Biochemical and Physiological Effects:
4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic properties. 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine has also been found to alter the activity of certain brain regions, including the prefrontal cortex and the amygdala.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-characterized chemical structure. It also exhibits a range of effects on the central nervous system, making it a promising candidate for further investigation. However, 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine also has some limitations. It is a controlled substance and therefore subject to legal restrictions. Additionally, its psychoactive properties may make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine. One area of interest is its potential as an antidepressant and anxiolytic agent. Further studies could explore the exact mechanism of action and potential therapeutic applications. Another area of interest is the potential use of 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine in the treatment of certain neurological disorders, such as Parkinson's disease and schizophrenia. Finally, future studies could explore the potential use of 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine as a tool for understanding the neurobiology of perception and cognition.
Synthesemethoden
The synthesis of 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine involves the condensation of 2,6-dimethylmorpholine with 4-methoxy-2,5-dimethylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder with a melting point of 127-129°C.
Wissenschaftliche Forschungsanwendungen
4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to exhibit a range of effects on the central nervous system, including hallucinogenic and psychoactive properties. 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine has also been found to have potential as an antidepressant and anxiolytic agent.
Eigenschaften
IUPAC Name |
4-[(4-methoxy-2,5-dimethylphenyl)methyl]-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-11-7-16(18-5)12(2)6-15(11)10-17-8-13(3)19-14(4)9-17/h6-7,13-14H,8-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBLKCCPEBLPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=C(C(=C2)C)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.